molecular formula C15H12N4OS B2481415 N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide CAS No. 866009-62-3

N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide

Cat. No.: B2481415
CAS No.: 866009-62-3
M. Wt: 296.35
InChI Key: DUCPSMOLLYKPMU-LICLKQGHSA-N
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Description

N’-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide is a complex organic compound that features both imidazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 2-thiophenecarbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide is unique due to the combination of imidazole and thiophene rings, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse applications in different fields.

Properties

IUPAC Name

N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15(14-2-1-9-21-14)18-17-10-12-3-5-13(6-4-12)19-8-7-16-11-19/h1-11H,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCPSMOLLYKPMU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329431
Record name N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866009-62-3
Record name N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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